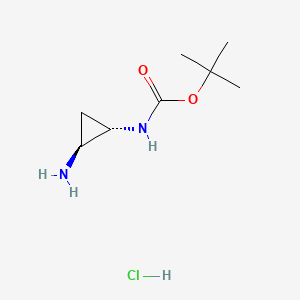

tert-butyl (1S,2S)-2-aminocyclopropylcarbamate hydrochloride

説明

tert-butyl (1S,2S)-2-aminocyclopropylcarbamate hydrochloride is a chiral cyclopropane derivative featuring a carbamate-protected amine group and a tert-butyl moiety. The compound’s stereochemistry ((1S,2S)) and cyclopropane ring confer rigidity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for prodrugs or bioactive molecules requiring controlled amine release. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction systems.

特性

IUPAC Name |

tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5(6)9;/h5-6H,4,9H2,1-3H3,(H,10,11);1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEZNMFHOVBUCK-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656406 | |

| Record name | tert-Butyl [(1S,2S)-2-aminocyclopropyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212064-22-6, 1332634-89-5 | |

| Record name | tert-Butyl [(1S,2S)-2-aminocyclopropyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

tert-butyl (1S,2S)-2-aminocyclopropylcarbamate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C₈H₁₇ClN₂O₂

- Molecular Weight : 208.69 g/mol

- Purity : 95% .

The biological activity of tert-butyl (1S,2S)-2-aminocyclopropylcarbamate hydrochloride primarily involves its interaction with various molecular targets. The compound is believed to function as a modulator of neurotransmitter systems, particularly in the context of neurological and psychiatric disorders.

Target Interactions

- Glutamate Receptors : It may influence glutamatergic signaling, which is crucial for synaptic plasticity and cognitive functions.

- GABA Receptors : Potential modulation of GABAergic transmission could contribute to anxiolytic and sedative effects.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

- Anxiolytic Properties : Animal models have shown reduced anxiety-like behavior when administered this compound.

- Cognitive Enhancement : Preliminary findings indicate potential benefits in memory and learning tasks.

Neuroprotective Effects

A study published in the Journal of Neurochemistry demonstrated that tert-butyl (1S,2S)-2-aminocyclopropylcarbamate hydrochloride significantly reduced neuronal cell death in vitro under oxidative stress conditions. The mechanism was attributed to the upregulation of antioxidant enzymes .

Anxiolytic Properties

In a controlled trial involving rodents, administration of the compound resulted in decreased anxiety-related behaviors in the elevated plus maze test. The results indicated a dose-dependent response, suggesting effective anxiolytic properties at certain concentrations .

Cognitive Enhancement

Research conducted at a prominent neuroscience institute evaluated the effects on cognitive function using Morris water maze tests. The results indicated improved spatial learning and memory retention in subjects treated with the compound compared to control groups .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress-induced cell death | Journal of Neurochemistry |

| Anxiolytic | Decreases anxiety-like behavior in animal models | Behavioral Brain Research |

| Cognitive Enhancement | Improves memory retention in spatial tasks | Neuroscience Institute Study |

Safety and Toxicology

While the compound shows promise for various therapeutic applications, safety assessments are critical. Preliminary toxicological evaluations indicate moderate toxicity levels, necessitating further studies to determine safe dosing regimens.

類似化合物との比較

tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate

Structural Differences :

- Replaces the amino group (-NH₂) with a hydroxymethyl (-CH₂OH) group.

- Lacks the hydrochloride salt.

Functional Implications :

- The hydroxymethyl group enables participation in esterification or glycosylation reactions, unlike the amino group, which is nucleophilic and reactive toward electrophiles.

- Applications: Used in synthetic routes requiring hydroxyl functionality, such as lipid conjugates or carbohydrate analogs.

Data Table 1: Structural and Functional Comparison

| Property | Target Compound | tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate |

|---|---|---|

| Molecular Weight | ~248.7 g/mol (HCl salt) | ~229.3 g/mol |

| Functional Groups | Carbamate, amine (protected), cyclopropane | Carbamate, hydroxymethyl, cyclopropane |

| Solubility | High in polar solvents (due to HCl salt) | Moderate in polar solvents |

| Primary Applications | Pharmaceutical intermediates | Hydroxyl-containing molecule synthesis |

tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride

Structural Differences :

- Contains an acetamide backbone with a cyclopropylmethyl-substituted amine.

- Features an ester group instead of a carbamate.

Functional Implications :

- The ester group increases susceptibility to hydrolysis compared to the carbamate’s stability under basic conditions.

- Applications: Used as a building block for peptidomimetics or metal-chelating agents due to its flexible acetamide chain.

Data Table 2: Reactivity and Stability Comparison

| Property | Target Compound | tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride |

|---|---|---|

| Hydrolysis Stability | Stable under basic conditions | Prone to ester hydrolysis in acidic/basic media |

| Reactivity | Amine deprotection via acidolysis | Ester cleavage or amine alkylation |

| Synthetic Utility | Controlled amine release | Flexible backbone for conjugation |

Comparison with Functional Analogs: Antioxidants Containing tert-Butyl Groups

2(3)-tert-Butyl-4-hydroxyanisole (BHA) and Ethoxyquin

Structural Differences :

- BHA contains a phenolic -OH and methoxy group; ethoxyquin has a quinoline core.

- Both lack cyclopropane or carbamate/amine functionalities.

Functional Implications :

- BHA and ethoxyquin induce hepatic detoxification enzymes (e.g., glutathione S-transferases, epoxide hydratase), reducing mutagenic metabolites of benzo(a)pyrene .

- Contrast with Target Compound: While the tert-butyl group in BHA enhances enzyme induction, in the target compound, it primarily aids steric protection of the carbamate.

Research Findings and Implications

- Carbamate vs. Ester Stability : The carbamate group in the target compound offers superior stability compared to esters, making it preferable for prolonged synthetic steps .

- Stereochemical Rigidity: The (1S,2S) configuration enhances binding specificity in chiral environments, unlike non-chiral analogs like BHA .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl (1S,2S)-2-aminocyclopropylcarbamate hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves protecting the cyclopropylamine moiety with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or Et₃N). Subsequent HCl treatment yields the hydrochloride salt. Reaction efficiency can be optimized via Design of Experiments (DoE) to test variables like solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometry. Analytical techniques like HPLC and LC-MS monitor conversion rates and purity .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns cyclo propane ring protons (δ ~1.0–2.5 ppm) and carbamate carbonyl (δ ~155 ppm). Coupling constants (e.g., J = 5–8 Hz for cis/trans cyclopropane protons) confirm stereochemistry.

- IR Spectroscopy : Identifies carbamate C=O stretch (~1690–1740 cm⁻¹) and NH/OH bands (~3300 cm⁻¹).

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable (analogous to cyclopropane derivatives in ) .

Q. How should researchers handle the hydrochloride salt form to ensure stability during storage?

- Methodological Answer : Store in airtight, moisture-free containers at 2–8°C. Avoid prolonged exposure to light or humidity, as hygroscopic hydrochloride salts can degrade. Use inert gas (N₂/Ar) purging for long-term storage. Stability tests via TGA/DSC and periodic HPLC analysis are recommended .

Advanced Questions

Q. What computational strategies predict the compound’s reactivity in catalytic asymmetric synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict enantioselectivity in reactions involving the cyclopropane ring. Software like Gaussian or ORCA simulates steric and electronic effects of the tert-butyl group. Molecular dynamics (MD) simulations assess solvation effects in polar aprotic solvents .

Q. How can contradictions between experimental and theoretical data on stereochemical outcomes be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR coupling constants with DFT-predicted dihedral angles.

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in cyclopropane ring-opening reactions.

- Revised Computational Parameters : Adjust basis sets (e.g., 6-31G* vs. def2-TZVP) and solvent models (PCM vs. SMD) to better align with experimental conditions .

Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).

- Cryo-EM/X-ray Crystallography : Resolves 3D binding modes with target proteins. Use mutagenesis studies to validate key residues involved in carbamate recognition .

Data Analysis & Optimization

Q. How can statistical methods improve yield in multi-step syntheses of this compound?

- Methodological Answer : Apply response surface methodology (RSM) to optimize interdependent steps (e.g., Boc protection, cyclopropane ring formation). Central Composite Design (CCD) identifies critical factors (e.g., reaction time, catalyst loading). Pareto charts rank variables by significance .

Q. What strategies mitigate byproduct formation during the Boc-deprotection step?

- Methodological Answer :

- Acid Selection : Compare HCl/dioxane vs. TFA in DCM for controlled deprotection.

- Low-Temperature Quenching : Neutralize excess acid with cold NaHCO₃ to prevent carbamate hydrolysis.

- Byproduct Tracking : Use LC-MS to identify and quantify impurities (e.g., tert-butyl alcohol adducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。